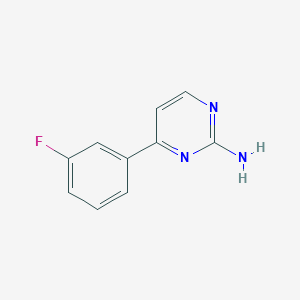

4-(3-Fluorophenyl)pyrimidin-2-amine

Descripción general

Descripción

4-(3-Fluorophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)pyrimidin-2-amine typically involves the reaction of 3-fluoroaniline with a suitable pyrimidine precursor. One common method is the cyclization of 3-fluoroaniline with formamidine acetate under acidic conditions to form the desired pyrimidine derivative . The reaction is usually carried out in the presence of a catalyst such as copper or iron salts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Análisis De Reacciones Químicas

Substitution Reactions

The amino group at position 2 and the fluorine atom on the phenyl ring participate in nucleophilic and electrophilic substitutions.

Amino Group Functionalization

The amino group undergoes alkylation or acylation. For instance, treatment with acetyl chloride in dichloromethane yields N-acetyl-4-(3-fluorophenyl)pyrimidin-2-amine .

Fluorophenyl Ring Modifications

Table 2: Key Substitution Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acylation | Acetyl chloride, CH₂Cl₂, RT | N-Acetyl derivative |

| Nitration | HNO₃/H₂SO₄, 0°C | 4-(3-Fluoro-5-nitrophenyl)pyrimidin-2-amine |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at position 5 or 6 of the pyrimidine ring. For example, Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups under microwave conditions .

Table 3: Cross-Coupling Conditions

| Reaction | Catalyst System | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 100°C | 5-Bromo derivative | 82 |

Spectroscopic Characterization

Post-reaction structural confirmation relies on NMR and IR spectroscopy:

-

N-Acetyl derivative : NMR (DMSO-d6): δ 8.25 (d, J = 8.5 Hz, 2H), 2.15 (s, 3H, CH₃) .

-

Nitrated product : IR (KBr): 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym) .

Comparative Reactivity

The fluorine atom enhances stability against oxidative degradation but reduces electrophilic substitution rates on the phenyl ring compared to chloro or bromo analogs. The amino group’s reactivity aligns with typical aromatic amines, enabling derivatization for drug-discovery applications .

Aplicaciones Científicas De Investigación

4-(3-Fluorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 4-(3-Fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and inflammation .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Fluorophenyl)pyrimidin-2-amine

- 4-(2-Fluorophenyl)pyrimidin-2-amine

- 4-(3-Chlorophenyl)pyrimidin-2-amine

Uniqueness

4-(3-Fluorophenyl)pyrimidin-2-amine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its electronic properties and biological activity. This positional isomerism can lead to differences in binding affinity and selectivity towards molecular targets compared to its analogs .

Actividad Biológica

4-(3-Fluorophenyl)pyrimidin-2-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with a 3-fluorophenyl group at the 4-position. This structural configuration is crucial for its biological activity, particularly in interactions with various biological targets.

Research indicates that compounds with similar structures often act as inhibitors of specific kinases or receptors. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins. For instance, molecular docking studies have shown that substitutions on the pyrimidine ring can influence binding interactions with enzymes such as PLK4 (Polo-like kinase 4), which is implicated in cancer cell proliferation .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Case Studies and Research Findings

- Antiproliferative Activity : A study highlighted the antiproliferative effects of pyrimidine derivatives against breast cancer cells. Compound variants demonstrated significant inhibitory activity against PLK4, suggesting that structural modifications can enhance therapeutic potential .

- Neuroprotective Effects : Compounds similar to this compound have been evaluated for their ability to selectively inhibit nNOS, which is crucial in treating neurodegenerative disorders. The ability to cross the blood-brain barrier remains a challenge for these compounds .

- Receptor Interaction Studies : In vitro assays showed that certain pyrimidine derivatives could activate the 5-HT2C receptor, indicating potential applications in managing psychiatric disorders . The structural characteristics significantly influenced the agonistic activity observed.

Propiedades

IUPAC Name |

4-(3-fluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEUTQRWNFQNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345484 | |

| Record name | 4-(3-fluorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85979-48-2 | |

| Record name | 4-(3-fluorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.